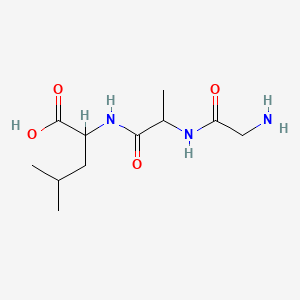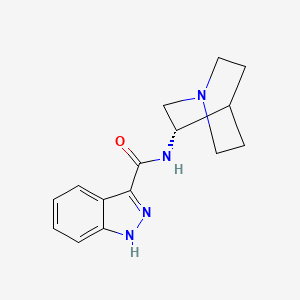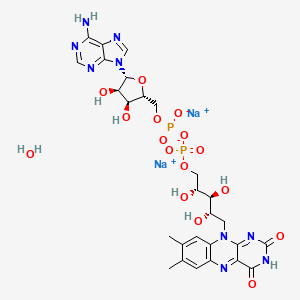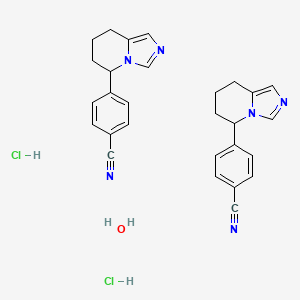
Glycyl-alanyl-leucine
説明
Glycyl-alanyl-leucine is a peptide . It is also known by the synonym Gly-ala-leu .
Synthesis Analysis
While specific synthesis methods for Glycyl-alanyl-leucine were not found, metabolic engineering has been used for efficient production of similar dipeptides. For instance, a metabolically engineered E. coli strain was developed for the production of L-alanyl-L-glutamine by over-expressing L-amino acid α-ligase from Bacillus subtilis .Molecular Structure Analysis
The molecular formula of Glycyl-alanyl-leucine is C11H21N3O4 . Its average mass is 259.302 Da and its monoisotopic mass is 259.153198 Da . The relaxation of backbone carbons CO and Cα in this molecule is not dominated by local fluctuations of the 13C–1H dipolar couplings, but rather by 13C–13C spin diffusion to nearby methyl relaxation sinks .Physical And Chemical Properties Analysis
The physical and chemical properties of Glycyl-alanyl-leucine include a density of 1.2±0.1 g/cm3, boiling point of 566.1±45.0 °C at 760 mmHg, and a flash point of 296.1±28.7 °C .科学的研究の応用
Comprehensive Analysis of Glycyl-alanyl-leucine (H-Gly-Ala-Leu-OH)
Glycyl-alanyl-leucine, a tripeptide composed of glycine, alanine, and leucine, is a small but significant molecule in scientific research. Below is a detailed analysis of its unique applications across various fields of study.
Protein Structure Studies: Glycyl-alanyl-leucine is used in the study of protein structures, particularly in understanding the role of leucine residues in the conformation of oligomers. Research has shown that the placement of leucine at the N- or C-terminal positions can significantly influence the folding and unfolding processes of proteins, which is crucial for drug discovery and the development of materials in nano-biotechnology .
Metabolic Pathway Analysis: The compound plays a role in the study of metabolic pathways, especially in the context of glucose and amino acid interactions. It has been found that leucyl-tRNA synthetase 1 (LARS1) can regulate leucine usage depending on glucose availability, influencing whether leucine is used for protein synthesis or energy production .
Peptide Modification and Engineering: Glycyl-alanyl-leucine is a target for postassembly modifications in peptides via metal-catalyzed C–H functionalization. This process is pivotal for modifying peptides after their primary assembly to enhance their therapeutic efficacy, enable new functionalities, or repurpose them for new tasks .
Peptide Synthesis: The tripeptide is involved in peptide synthesis research, serving as a model for understanding the synthesis of more complex peptides and proteins. This knowledge is applied in the design of synthetic peptides with specific biological functions .
Biomolecular Self-Assembly: Studies have utilized glycyl-alanyl-leucine to explore the self-assembly systems of biomolecules. Understanding the forces controlling the behavior of folding and unfolding of proteins or the aggregation of misfolded proteins has implications for disease treatment and the advancement of nano-biotechnology .
Nutrient Regulation in Cells: Research involving glycyl-alanyl-leucine has contributed to insights into how cells integrate information on nutrient availability to survive under environmental stresses. This is particularly relevant in muscle cells deprived of glucose, where the activity of anabolic pathways is decreased, and proteins are broken down to supply amino acids to oxidation pathways .
Drug Discovery and Design: The tripeptide’s role in the conformation of proteins and peptides makes it a valuable molecule in drug discovery. Its study helps in the design of drugs that can interact with specific protein structures, potentially leading to treatments for various diseases .
Biomedical Applications: In biomedical engineering, glycyl-alanyl-leucine is a key component in the development of new strategies for peptide modification. These modifications are essential for creating peptides and proteins that can serve as therapeutic agents, diagnostic tools, or components in biomedical devices .
作用機序
Target of Action
Peptides like this one often interact with various cellular receptors or enzymes, modulating their activity .
Mode of Action
Generally, peptides can interact with their targets in a variety of ways, such as binding to receptors on the cell surface or interacting with enzymes within the cell . The specific interactions of Glycyl-alanyl-leucine with its targets would need further experimental investigation.
Biochemical Pathways
Peptides can influence a wide range of biochemical pathways depending on their specific targets
Pharmacokinetics
Peptides generally have unique pharmacokinetic profiles that can be influenced by factors such as their size, charge, hydrophobicity, and the presence of specific amino acids .
Result of Action
Peptides can have a wide range of effects depending on their specific targets and mode of action
Action Environment
The action, efficacy, and stability of Glycyl-alanyl-leucine can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O4/c1-6(2)4-8(11(17)18)14-10(16)7(3)13-9(15)5-12/h6-8H,4-5,12H2,1-3H3,(H,13,15)(H,14,16)(H,17,18)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVZIEVNUYDAFR-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426325 | |
| Record name | Glycyl-alanyl-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-alanyl-leucine | |
CAS RN |
35180-93-9 | |
| Record name | Glycyl-alanyl-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[5-[[(3-Chlorophenyl)amino]sulfonyl]-2-hydroxyphenyl]-3,4-dihydro-3-methyl-4-oxo-1-phthalazineacetamide](/img/structure/B1671840.png)


![5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1671845.png)



![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)



